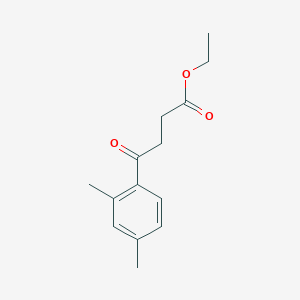

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate

Description

Overview of Beta-Ketoesters in Contemporary Organic and Medicinal Chemistry Research

Beta-ketoesters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This unique structural arrangement imparts a versatile reactivity profile, making them highly valuable intermediates, or synthons, in organic synthesis. researchgate.net The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the alpha-carbon) centers allows for a wide range of chemical transformations. researchgate.net

In synthetic organic chemistry, β-ketoesters are fundamental building blocks for the construction of more complex molecules. researchgate.net They are frequently employed in reactions such as the Claisen condensation for their synthesis and can undergo various subsequent transformations including alkylation, acylation, and decarboxylation. researchgate.net The reactivity of β-ketoesters is central to the formation of diverse carbocyclic and heterocyclic ring systems, which are prevalent in many biologically active compounds.

The significance of β-ketoesters extends prominently into medicinal chemistry, where they serve as key intermediates in the synthesis of a multitude of pharmaceutical agents. researchgate.net Their ability to participate in a wide array of reactions makes them indispensable for creating the molecular scaffolds of drugs used to treat a variety of diseases. The structural motif of a β-ketoester is found within numerous compounds that have been investigated for their therapeutic potential.

Positional Significance of Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate within the Broader Family of 4-Oxobutanoate (B1241810) Derivatives

This compound belongs to the broader family of 4-oxobutanoate derivatives. These are compounds that contain a four-carbon chain with a ketone at the fourth position and an ester group. The general structure allows for a wide variety of substituents on the phenyl ring and the ester group, leading to a large family of related molecules.

Research into various 4-oxobutanoate derivatives has revealed a range of biological activities. For instance, certain derivatives have been synthesized and evaluated for their potential as enzyme inhibitors. The specific substitution pattern on the aromatic ring and the nature of the ester group can significantly influence the biological activity of these compounds. The 2,4-dimethylphenyl group in this compound provides a specific lipophilic and steric profile that could influence its interaction with biological targets.

A plausible and common method for the synthesis of this and related compounds is the Friedel-Crafts acylation. beilstein-journals.orgvedantu.com This reaction would involve the acylation of 1,3-dimethylbenzene with a derivative of succinic acid, such as succinic anhydride (B1165640) or ethyl succinyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. beilstein-journals.orgvedantu.com The regioselectivity of this reaction would be directed by the two methyl groups on the aromatic ring.

Delineation of Key Research Gaps and Future Academic Pursuits for the Chemical Compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While the compound is commercially available, indicating its use, likely as a building block in larger syntheses, there is a notable absence of published studies focusing specifically on its synthesis, reactivity, and potential applications.

This lack of dedicated research presents several avenues for future academic pursuits:

Detailed Synthesis and Optimization: While a Friedel-Crafts acylation is a probable synthetic route, detailed studies to optimize reaction conditions, explore alternative catalysts, and develop more sustainable synthetic methods are warranted.

Exploration of Chemical Reactivity: A systematic investigation into the reactivity of this compound would be valuable. This could include its behavior in various condensation reactions, its potential to form heterocyclic compounds, and its utility in multicomponent reactions.

Investigation of Biological Activity: Given that other 4-oxobutanoate derivatives have shown interesting biological profiles, screening this compound for a range of biological activities is a logical next step. This could include assays for enzyme inhibition, antimicrobial activity, and anticancer effects. The specific substitution pattern of the dimethylphenyl group may confer unique biological properties.

Material Science Applications: The potential of this compound as a monomer or an additive in the development of new polymers or functional materials has not been explored.

Data Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 859301-16-9 |

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.30 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYKKWWDZBODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Synthetic Pathways

Established Synthetic Routes for Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate and Related Analogs

Traditional synthetic methods provide reliable pathways to this compound and similar compounds. These routes are foundational in organic chemistry and are widely employed for their robustness and predictability.

Esterification Reactions of Corresponding Carboxylic Acids

A primary and straightforward method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. The Fischer esterification is a classic example of this approach, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.commasterorganicchemistry.com This equilibrium-driven process is typically pushed towards the product side by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

For instance, a general procedure involves refluxing the carboxylic acid with ethanol and a catalytic amount of gaseous hydrogen chloride for several hours. prepchem.com Cooling the mixture then leads to the precipitation of the ester, which can be isolated through filtration. prepchem.com

The parent carboxylic acid, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, is itself commonly prepared via a Friedel–Crafts acylation reaction between 1,3-dimethylbenzene (m-xylene) and succinic anhydride (B1165640), with a Lewis acid catalyst like aluminum chloride. This reaction is analogous to the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene. wikipedia.org

Approaches Utilizing Ethyl Acetoacetate (B1235776) as a Foundational Precursor

Ethyl acetoacetate serves as a versatile C4 building block in organic synthesis, and its chemical properties are exploited in various routes to produce β-keto esters and their derivatives. nih.gov Synthesizing 4-aryl-4-oxobutanoates can be achieved through multi-step sequences starting with ethyl acetoacetate. One common strategy involves the alkylation or acylation of the ethyl acetoacetate enolate.

For example, the synthesis of related 2-aryl substituted ethyl acetoacetates has been developed using hypervalent diaryliodonium salts under metal-free conditions. nih.gov Palladium-catalyzed arylation of ethyl acetoacetate has also been explored, which can lead to de-acylated 2-arylacetic acid esters under the reaction conditions. csir.co.za While not a direct route to the title compound, these methods highlight the utility of ethyl acetoacetate in forming carbon-carbon bonds at the α-position, which is a key step in building the backbone of more complex structures.

Cyclocondensation Reactions for Pyrrole and Pyrazole (B372694) Core Synthesis

This compound and its analogs, as 1,4-dicarbonyl compounds (or their precursors), are valuable substrates for the synthesis of heterocyclic cores like pyrroles and pyrazoles.

The Paal-Knorr synthesis is a classic method for forming pyrroles from 1,4-dicarbonyl compounds by reacting them with ammonia (B1221849) or a primary amine. organic-chemistry.org Although direct use of the title compound is not extensively detailed, its structural motif is ideal for such transformations.

For pyrazole synthesis, β-keto esters like ethyl acetoacetate are common starting materials. nih.gov These compounds react with hydrazines in a cyclocondensation reaction. researchgate.net For example, functionalized pyrazoles can be synthesized through the annulation reaction of ethyl 2-(arylidene)-3-oxobutanoates with phenylhydrazine (B124118) hydrochlorides. researchgate.net Similarly, multi-component reactions involving ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), an aldehyde, and malononitrile (B47326) can efficiently produce pyranopyrazole derivatives. sciensage.info These established routes underscore the potential of β-keto esters, including the title compound, as precursors for a diverse range of pyrazole-based structures. mdpi.comnih.gov

Diazotization and Coupling Methodologies for Hydrazone Formation

The active methylene (B1212753) group in β-keto esters like this compound makes them suitable substrates for coupling reactions with diazonium salts to form hydrazones. The Japp-Klingemann reaction is a prominent example of this transformation. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a β-keto ester in the presence of a base.

The mechanism begins with the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. wikipedia.org The resulting azo compound is often unstable and undergoes hydrolysis and decarboxylation (if starting from a β-keto acid) or deacylation to yield the more stable hydrazone. wikipedia.orgresearchgate.netslideshare.net These hydrazone intermediates are valuable in their own right and are often used in subsequent reactions, such as the Fischer indole (B1671886) synthesis. chemeurope.com This methodology provides a reliable pathway for introducing a hydrazone functional group, which is a key structural motif in many biologically active molecules. wikipedia.org

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, control, and environmental compatibility. Advanced strategies often focus on stereoselectivity and the use of novel catalytic systems.

Asymmetric Bioreduction Techniques for Chiral Oxobutanoate Derivatives

The asymmetric reduction of the ketone functionality in oxobutanoate derivatives is a critical step in the synthesis of optically active compounds, which are highly valued as chiral building blocks for pharmaceuticals. nih.gov Biocatalysis, using whole-cell microorganisms or isolated enzymes, has emerged as a powerful and environmentally friendly tool for achieving high enantioselectivity in these reductions. nih.govtudelft.nl

Enzyme-catalyzed reductions of ketones and keto esters are widely used to produce homochiral alcohols. nih.gov Dehydrogenases/reductases from various microorganisms are particularly effective. nih.gov For instance, recombinant E. coli strains expressing specific reductase genes have been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-hydroxy ester with high optical purity. nih.gov Another example is the use of the carbonyl reductase ChKRED20, which was engineered for enhanced thermostability, to catalyze the production of (S)-ethyl 4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% ee) and high efficiency. nih.gov

These biocatalytic systems offer several advantages over traditional chemical methods, including mild reaction conditions, high stereo- and regioselectivity, and the avoidance of heavy metal catalysts. nih.govabap.co.in The use of whole-cell systems is often preferred as it provides the necessary cofactors (like NADH or NADPH) and a natural environment for the enzyme, enhancing stability and simplifying the process. nih.gov

Table of Research Findings on Biocatalytic Reduction

| Biocatalyst | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum | Prochiral ketones and β-keto esters | Enantiopure secondary alcohols | Catalyzes enantioselective reduction of a broad spectrum of carbonyl compounds. | nih.gov |

| Recombinant E. coli strains | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Achieved 99% enantiomeric excess (ee) and 90.5% product yield using a two-strain system for catalysis and NADPH regeneration. | nih.gov |

| Carbonyl reductase ChKRED20 (thermostabilized mutant) | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) | Complete conversion of 300 g/l substrate within 1 hour to yield enantiopure product with >99.5% ee. | nih.gov |

| Rhodotorula glutinis | Various prochiral ketones | Chiral alcohols | Demonstrated remarkable results with nearly all substrates tested, showing superiority among microorganisms studied. | nih.gov |

Aqueous-Phase Diazo Transfer Reactions in Oxobutanoate Chemistry

Aqueous-phase diazo transfer reactions represent a significant advancement in the synthesis of diazo compounds, offering a safer and more environmentally benign alternative to traditional methods that often rely on potentially explosive sulfonyl azides. rsc.org The 'sulfonyl-azide-free' (SAFE) protocol is a noteworthy example, enabling the in situ generation of the diazo transfer reagent. rsc.orgorganic-chemistry.org This method has been successfully applied to the synthesis of compounds structurally related to precursors of this compound, such as Ethyl 2-diazo-3-oxobutanoate. rsc.org

The SAFE protocol typically involves the reaction of a suitable precursor, such as m-carboxybenzenesulfonyl chloride, with sodium azide (B81097) and potassium carbonate in an aqueous medium to generate the active diazo transfer agent. organic-chemistry.orgrsc.org This reagent then reacts with a β-ketoester, like ethyl 3-oxobutanoate, to yield the corresponding diazo compound. rsc.org The reaction is generally carried out at ambient temperature with vigorous stirring. rsc.org For substrates with limited water solubility, the addition of a co-solvent like acetonitrile (B52724) may be necessary to ensure a homogenous reaction mixture. rsc.org

The versatility of this method is demonstrated by its application to a range of substrates, including those less reactive than the typical 1,3-dicarbonyl compounds. For less α-C-H acidic ketones and esters, an in situ formylation step can be employed to activate the substrate prior to the diazo transfer. organic-chemistry.org This two-step, one-pot procedure involves formylation followed by the addition of the SAFE cocktail, leading to the formation of the desired diazo compound in moderate to excellent yields. organic-chemistry.org

The key advantage of the SAFE protocol is the avoidance of isolating and handling hazardous sulfonyl azides, thereby enhancing the safety profile of the synthesis. rsc.orgorganic-chemistry.org The reaction workup is often straightforward, involving extraction of the product into an organic solvent, followed by drying and evaporation to yield a high-purity diazo compound. rsc.org

Interactive Data Table: Conditions for Aqueous-Phase Diazo Transfer Reaction

| Substrate | Diazo Transfer Reagent Generation | Solvent | Co-solvent (if any) | Temperature | Reaction Time | Yield (%) | Reference |

| Ethyl 3-oxobutanoate | m-carboxybenzenesulfonyl chloride, NaN3, K2CO3 | Water | None | Ambient | 1.5 hours | 79 | rsc.org |

| Less reactive monocarbonyls | m-carboxybenzenesulfonyl chloride, NaN3, K2CO3 (SAFE cocktail) | Water | Acetonitrile | Ambient | Varies | 34-98 | organic-chemistry.org |

Nucleophilic Aromatic Substitution in Pyrimidine-Scaffolded Analogs

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of pyrimidine-scaffolded analogues of this compound. The pyrimidine (B1678525) ring, being electron-deficient, is amenable to attack by nucleophiles, particularly when substituted with good leaving groups like halogens. acs.org The regioselectivity of SNAr on di-substituted pyrimidines, such as 2,4-dichloropyrimidine, is a critical consideration in the design of synthetic routes.

Generally, in the reaction of 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. wuxiapptec.comacs.org This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during C4 attack. However, the regioselectivity can be influenced by several factors, including the electronic nature of other substituents on the pyrimidine ring and the nature of the attacking nucleophile. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com Similarly, the use of tertiary amine nucleophiles has been shown to favor C2 substitution on 2,4-dichloropyrimidines that are further substituted with an electron-withdrawing group at C5. acs.orgnih.gov

In the context of synthesizing a pyrimidine-scaffolded analog of this compound, a hypothetical precursor could be a pyrimidine derivative where a carbon nucleophile derived from an oxobutanoate moiety displaces a halogen on the pyrimidine ring. The choice of starting pyrimidine and reaction conditions would be crucial in directing the substitution to the desired position.

The reaction conditions for SNAr on pyrimidines typically involve a polar aprotic solvent, such as DMF or isopropanol, and may be conducted at room temperature or elevated temperatures. semanticscholar.orgnih.gov The choice of base is also important, with common bases including N,N-diisopropylethylamine (DIPEA) or strong bases like lithium hexamethyldisilazide (LiHMDS) for less reactive nucleophiles. acs.orgsemanticscholar.org

Interactive Data Table: Regioselectivity in SNAr of 2,4-Dichloropyrimidines

| Pyrimidine Substrate | Nucleophile | Conditions | Major Product | Reference |

| 2,4-Dichloropyrimidine | Various amines | Varies | C4-substituted | wuxiapptec.comacs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | C4-substituted | acs.org |

| 5-EWG-2,4-dichloropyrimidine | Tertiary amines | Varies | C2-substituted | acs.orgnih.gov |

| 6-EDG-2,4-dichloropyrimidine | Various nucleophiles | Varies | C2-substituted | wuxiapptec.com |

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of m-xylene (B151644) with a succinic anhydride derivative, such as ethyl succinyl chloride. This reaction is typically catalyzed by a Lewis acid. The optimization of reaction conditions and the choice of catalyst are paramount to achieving high yields and selectivity.

A variety of Lewis acids can be employed as catalysts, including aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and more environmentally friendly solid acid catalysts like zeolites and metal oxides. researchgate.netrsc.org Iron oxide supported on HY zeolite (Fe2O3/HY) has been shown to be an effective and reusable catalyst for the acylation of m-xylene. rsc.org The catalytic activity of such solid acids is often correlated with the number of Lewis acidic sites on the catalyst surface. rsc.org

The optimization of reaction parameters is crucial for maximizing the yield of the desired product. Key parameters that are typically varied include:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. For solid catalysts like Fe2O3/HY, a loading of around 5 wt% has been found to be optimal for the acylation of m-xylene. rsc.org

Reaction Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts. For the Fe2O3/HY catalyzed acylation of m-xylene, a temperature of 90 °C has been identified as optimal. rsc.org

Molar Ratio of Reactants: The stoichiometry of the reactants can affect the conversion of the limiting reagent. An excess of the aromatic substrate, m-xylene, is often used to drive the reaction to completion. A molar ratio of m-xylene to the acylating agent of 4:1 has been shown to be effective. rsc.org

Solvent: While some Friedel-Crafts reactions are carried out neat, the use of a solvent can help to control the reaction temperature and improve solubility. However, for some systems, solvent-free conditions can be more environmentally friendly. beilstein-journals.org

Mechanochemical methods, such as ball milling, have also been explored as a solvent-free alternative for Friedel-Crafts acylation, offering a more sustainable approach to the synthesis of aromatic ketones. beilstein-journals.org

Interactive Data Table: Optimization of Friedel-Crafts Acylation of m-Xylene

| Catalyst | Catalyst Loading | Temperature (°C) | Molar Ratio (m-xylene:Acylating Agent) | Yield (%) | Reference |

| Fe2O3/HY | 5 wt% | 90 | 4:1 | 94.1 | rsc.org |

| AlCl3 | 2.5 equivalents | Room Temp (ball milling) | 1:1 | 79 | beilstein-journals.org |

Chemical Reactivity and Transformation Studies of Ethyl 4 2,4 Dimethylphenyl 4 Oxobutanoate

Oxidative Transformations of the Ketone and Ester Functional Groups

The oxidative transformation of Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate can be selectively targeted at the ketone or the active methylene (B1212753) group. A significant oxidative reaction for the ketone functionality is the Baeyer-Villiger oxidation. This reaction converts ketones into esters using peroxyacids or peroxides as the oxidant. In the case of this compound, treatment with a peroxyacid, such as meta-chloroperbenzoic acid (mCPBA), would be expected to yield an anhydride (B1165640). The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon; typically, the more substituted group migrates.

Another oxidative pathway involves the α-hydroxylation of the β-keto ester at the carbon adjacent to both carbonyl groups. This transformation can be achieved using various oxidizing agents and provides access to valuable α-hydroxy-β-dicarbonyl compounds, which are present in numerous biologically active molecules.

| Oxidative Reaction | Reagent | Functional Group Targeted | Expected Product |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Ketone | Anhydride derivative |

| α-Hydroxylation | Various oxidizing agents | α-Methylene | α-Hydroxy-β-keto ester |

Reductive Pathways of the Carbonyl and Ester Moieties

The reduction of this compound can lead to different products depending on the reducing agent employed and the reaction conditions. The two carbonyl groups, the ketone and the ester, exhibit different reactivities towards reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ketone and the ester functional groups. The reduction of the ketone yields a secondary alcohol, while the ester is reduced to a primary alcohol. Consequently, the treatment of this compound with LiAlH₄ would result in the formation of a diol.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically selectively reduces aldehydes and ketones over esters. Therefore, reacting this compound with NaBH₄ would be expected to reduce the ketone to a secondary alcohol while leaving the ester group intact, yielding Ethyl 4-hydroxy-4-(2,4-dimethylphenyl)butanoate.

| Reducing Agent | Ketone Reduction Product | Ester Reduction Product | Overall Product |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Primary Alcohol | Diol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | No reaction | Hydroxy-ester |

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety

The 2,4-dimethylphenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The two methyl groups are activating and ortho-, para-directing. This means they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves.

Considering the positions on the aromatic ring, the C5 position is para to the methyl group at C2 and ortho to the methyl group at C4, making it highly activated and sterically accessible. The C6 position is ortho to the methyl group at C2, and the C3 position is ortho to the methyl group at C4. The acyl group at C1 is a deactivating group and a meta-director.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (NO₂) onto the aromatic ring, likely at the C5 position due to the combined directing effects of the two methyl groups.

| Position on Aromatic Ring | Directing Effect of 2-Methyl Group | Directing Effect of 4-Methyl Group | Combined Effect | Predicted Reactivity |

| 3 | Ortho | - | Activating | Favorable |

| 5 | Para | Ortho | Strongly Activating | Most Favorable |

| 6 | Ortho | - | Activating | Favorable |

Nucleophilic Addition Reactions at the Ketone Carbonyl

The carbonyl carbon of the ketone in this compound is electrophilic and thus susceptible to nucleophilic addition reactions. A wide variety of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A classic example of a nucleophilic addition is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide (CH₃MgBr), to the ketone would result in the formation of a tertiary alcohol after an acidic workup. However, it is important to note that the acidic α-protons of the β-keto ester can be deprotonated by the Grignard reagent, which is also a strong base. This can lead to the formation of an enolate and quench the Grignard reagent, potentially competing with the desired nucleophilic addition to the ketone.

| Nucleophile | Reaction Type | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Nucleophilic Addition | Tetrahedral Alkoxide | Tertiary Alcohol |

| Cyanide (CN⁻) | Nucleophilic Addition | Cyanohydrin Alkoxide | Cyanohydrin |

| Hydride (H⁻) from NaBH₄ | Nucleophilic Addition | Tetrahedral Alkoxide | Secondary Alcohol |

Condensation Reactions with Amine and Hydrazine (B178648) Derivatives

The ketone carbonyl group of this compound can undergo condensation reactions with primary amine derivatives and hydrazines. These reactions typically involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

Reaction with hydrazine (H₂NNH₂) or its derivatives, such as phenylhydrazine (B124118), leads to the formation of a hydrazone. This reaction is often the first step in the synthesis of heterocyclic compounds. For instance, the condensation of this compound with hydrazine hydrate (B1144303) would yield the corresponding hydrazone, which can then undergo further reactions.

| Reagent | Product Type | Key Intermediate |

| Hydrazine (H₂NNH₂) | Hydrazone | - |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | - |

| Hydroxylamine (NH₂OH) | Oxime | - |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Carbinolamine |

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A definitive analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent upon the availability of X-ray crystallographic data. These non-covalent interactions govern how molecules pack in the solid state, influencing physical properties like melting point and solubility.

Hydrogen Bonding: Based on its chemical structure, Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate possesses potential hydrogen bond acceptors in its two oxygen atoms (one in the keto group and one in the ester group). However, it lacks conventional hydrogen bond donors (like -OH or -NH groups). Therefore, strong, classical hydrogen bonding is not expected. Weak C-H···O interactions might occur, but their presence and geometry can only be confirmed through crystallographic studies.

π-π Stacking: The presence of the 2,4-dimethylphenyl ring suggests the potential for π-π stacking interactions between aromatic rings of adjacent molecules. The geometry and significance of such interactions, including face-to-face or offset arrangements, would be revealed by an X-ray crystal structure analysis.

Without experimental crystallographic data, a detailed and accurate description of these crucial intermolecular forces for this compound cannot be provided.

Elemental Analysis (CHN) for Stoichiometric Composition Verification

While specific experimental reports of elemental analysis for this compound are not found in the reviewed literature, the theoretical stoichiometric composition can be calculated from its molecular formula, C₁₄H₁₈O₃. This analysis is fundamental in verifying the purity and empirical formula of a synthesized compound.

The molecular weight of the compound is calculated to be 234.29 g/mol . Based on this, the theoretical elemental composition is determined as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 71.77 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.74 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.49 |

| Total | 234.295 | 100.00 |

Note: The data presented in this table is theoretical and calculated based on the molecular formula. It does not represent experimental findings.

This theoretical data serves as a benchmark for experimental CHN analysis. In a laboratory setting, a sample of the compound would be combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas would be measured to determine the actual percentages of carbon, hydrogen, and nitrogen. A close correlation between the experimental and theoretical values would confirm the elemental composition and purity of the sample.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations can determine the optimized geometry, electronic properties, and vibrational frequencies of a molecule. For this analysis, a functional like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) with a basis set such as 6-311++G(d,p) is commonly used to achieve reliable results. materialsciencejournal.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. researchgate.net

For Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, this optimization would precisely define the spatial arrangement of the 2,4-dimethylphenyl group relative to the oxobutanoate chain. The key structural parameters derived from this process are:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., O=C-C, C-C-C).

Table 1: Illustrative Structural Parameters for a Hypothetical Optimized Geometry This table is a hypothetical representation of the type of data that would be generated from a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O (ketone) | ~1.22 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | C-C(O)-C | ~118° |

| Dihedral Angle | C(Aryl)-C(O)-C-C | Variable (describes rotation) |

Once the geometry is optimized, DFT is used to analyze the electronic structure. One common method for quantifying the charge distribution within a molecule is Mulliken population analysis. This approach partitions the total electron density among the different atoms, providing a measure of the partial atomic charge on each. materialsciencejournal.org

In this compound, this analysis would likely reveal:

Negative Charges: Concentrated on the highly electronegative oxygen atoms of the ketone and ester functional groups.

Positive Charges: Distributed among the carbon and hydrogen atoms. The carbonyl carbon atoms would carry a significant positive charge due to their bond with oxygen.

Understanding charge distribution is vital as it influences the molecule's dipole moment, polarizability, and reactivity. It helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). materialsciencejournal.org

Table 2: Illustrative Mulliken Atomic Charges This table is a hypothetical representation of the type of data that would be generated from a Mulliken charge analysis.

| Atom | Position | Calculated Charge (e) (Illustrative) |

|---|---|---|

| O | Ketone Carbonyl | -0.55 |

| C | Ketone Carbonyl | +0.48 |

| O | Ester Carbonyl | -0.58 |

| C | Ester Carbonyl | +0.52 |

| H | Aromatic Ring | +0.15 to +0.20 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

For this compound, the HOMO would likely be localized over the electron-rich 2,4-dimethylphenyl ring, which is activated by two methyl groups. The LUMO, conversely, would be expected to be centered on the electron-deficient carbonyl groups of the oxobutanoate chain. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attacks.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. researchgate.net

Large Energy Gap: A molecule with a large ΔE is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small Energy Gap: A molecule with a small ΔE is typically more reactive and less stable, as electron excitation is more favorable. This is often associated with higher polarizability and a greater tendency to engage in charge transfer interactions.

The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule, with a smaller gap corresponding to absorption at a longer wavelength.

Table 3: Illustrative Frontier Molecular Orbital Parameters This table is a hypothetical representation of the type of data that would be generated from an FMO analysis.

| Parameter | Calculated Value (eV) (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates good kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution of a molecule from the perspective of an approaching positive point charge. It is plotted over the molecule's electron density surface, using a color scale to indicate electrostatic potential. The MEP map is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. materialsciencejournal.org

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would be expected to show:

Red zones concentrated around the oxygen atoms of the ketone and ester groups, highlighting their nucleophilic character.

Blue zones located around the hydrogen atoms and potentially near the carbonyl carbons, indicating their electrophilic character.

The aromatic ring would show a complex potential distribution, influenced by the electron-donating methyl groups.

This visual representation provides a clear and intuitive understanding of where the molecule is most likely to interact with other chemical species.

Quantum Reactivity Parameters

Quantum reactivity parameters, derived from Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of a molecule. These descriptors quantify aspects of a molecule's reactivity, stability, and the nature of its interactions. mdpi.comacs.org For this compound, these parameters can be calculated to understand its electronic properties.

Key global reactivity descriptors include:

Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system. It is the negative of electronegativity (χ). A higher chemical potential suggests a greater tendency to donate electrons. asrjetsjournal.org

Absolute Hardness (η) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. nih.gov According to the Maximum Hardness Principle, molecules tend to arrange themselves in the hardest possible state, which corresponds to greater stability. nih.gov

Absolute Softness (S) : The reciprocal of hardness, softness indicates the ease of modifying the electron cloud. Softer molecules are generally more reactive.

Absolute Electronegativity (χ) : This is the power of an atom or a group of atoms in a molecule to attract electrons to itself.

Global Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net A higher electrophilicity index points to a better electron acceptor. dergipark.org.tr

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Illustrative Quantum Reactivity Parameters for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |

| Absolute Hardness | η | ELUMO - EHOMO | 5.0 |

| Absolute Softness | S | 1 / η | 0.2 |

| Absolute Electronegativity | χ | -μ | 3.5 |

| Global Electrophilicity | ω | μ2 / (2η) | 1.225 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Topological Studies for Bonding Characteristics and Weak Interactions

Topological analysis of various scalar fields derived from the electron density provides a detailed picture of chemical bonding and non-covalent interactions. researchgate.net These methods partition the molecular space into regions with clear chemical meaning.

Electron Localization Function (ELF) : ELF analysis reveals the regions of a molecule where electron pairs are localized, such as covalent bonds and lone pairs. The ELF scale ranges from 0 to 1, where values close to 1 indicate high electron localization. researchgate.net

Localized Orbital Locator (LOL) : Similar to ELF, LOL also maps the localization of electron pairs, offering a complementary view of the chemical bonding. researchgate.net

Average Local Ionization Energy (ALIE) : The ALIE on an isosurface of electron density indicates the regions most susceptible to electrophilic attack. Lower ALIE values highlight areas with more reactive electrons.

Reduced Density Gradient (RDG) : The RDG is a powerful tool for visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. umsyar.comwikipedia.orgresearchgate.net Isosurfaces of the RDG are colored to distinguish between attractive and repulsive interactions. chemtools.org

For this compound, these analyses would allow for a detailed mapping of its covalent bond strengths and the identification of intramolecular hydrogen bonds and other weak interactions that determine its conformational preferences.

Hirshfeld Surface Analysis and Mulliken Population Analysis

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions in a crystal. scirp.orgmdpi.comresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule and its neighbors in a crystal lattice. crystalexplorer.net Different properties can be mapped onto this surface, and the associated 2D fingerprint plots summarize the types and relative contributions of different intermolecular contacts. scirp.org For this compound, this analysis would reveal the key interactions, such as H···H, C-H···O, and C-H···π contacts, that govern its crystal packing. acs.orgbohrium.com

Table 2: Exemplary Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Molecular Crystal

| Interaction Type | Contribution (%) |

| H···H | 55.0 |

| C-H···O / O···H-C | 25.5 |

| C-H···π / π···H-C | 10.2 |

| C···C | 5.8 |

| Other | 3.5 |

Note: This table presents typical data for an organic molecule and is for illustrative purposes.

Mulliken Population Analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.orglibretexts.orguci.edu It partitions the total electron population among the atoms, providing insights into the electronic distribution and polarity of the molecule. However, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.dehuntresearchgroup.org.uk

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (ester) | -0.48 |

| C (carbonyl) | +0.60 |

| C (ester) | +0.52 |

Note: These values are illustrative and would be derived from quantum chemical calculations.

In Silico Modeling for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wikipedia.orgnih.govdntb.gov.ua This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. nih.gov

The process involves:

Preparation of Receptor and Ligand : Obtaining or modeling the 3D structures of the protein target and the ligand, this compound.

Docking Simulation : Using a search algorithm to explore various possible binding poses of the ligand in the active site of the protein.

Scoring : Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). wikipedia.orgslideshare.netbionity.comacs.org Lower scores typically indicate more favorable binding. oup.com

For this compound, molecular docking studies could be performed against various protein targets to predict its potential biological activity. The results would provide insights into its binding mode, key interacting amino acid residues, and an estimation of its binding affinity.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 84, LEU 25, PHE 287 |

| Types of Interactions | Hydrogen bond, Hydrophobic interactions |

Note: The data in this table is for illustrative purposes only.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Influence of Ester Moiety Variation (e.g., Methyl vs. Ethyl Esters) on Chemical and Biological Stability

The ester group is a critical pharmacophore in many drugs, and its stability against chemical and enzymatic hydrolysis dictates the pharmacokinetic profile of a compound. The choice between a methyl and an ethyl ester, while seemingly minor, can significantly impact metabolic stability.

Generally, the rate of hydrolysis is influenced by the size of the alcohol group of the ester. Studies comparing homologous series of esters have shown that methyl esters often exhibit greater metabolic stability than their ethyl counterparts. For instance, in comparative hydrolysis kinetics using rat plasma, methyl benzoate (B1203000) was found to be more stable (t½ = 36 min) than ethyl benzoate (t½ = 17 min). nih.gov This trend is often attributed to the increased steric hindrance the ethyl group provides to the approaching nucleophile or enzyme active site, but enzymatic recognition and binding can be complex. Another study confirmed this pattern, showing that the drug flumazenil (B1672878) (an ethyl ester) was 2.7 times less stable to plasma hydrolysis than its methyl homolog. nih.gov

However, this trend is not universal and can be substrate-dependent. In some contexts, no statistical difference in stability against carboxylesterases has been found between methyl, ethyl, and even fluoroethyl esters, suggesting that for certain molecular scaffolds, the enzyme's active site accommodates these small alkyl groups similarly. nih.gov For 4-aryl-4-oxobutanoate derivatives specifically, while direct comparative stability data between the ethyl and methyl esters are not extensively detailed in the cited literature, the general principle suggests that the ethyl ester of the title compound may be more susceptible to enzymatic hydrolysis than a corresponding methyl ester. This has implications for prodrug design, where controlled hydrolysis is desired, or for developing more stable drugs, where hydrolysis is to be avoided.

Impact of Aromatic Ring Substituents (e.g., position and nature of methyl groups, methoxy, fluorine) on Reactivity and Biological Activity

The substituents on the aromatic ring play a pivotal role in modulating the electronic properties and steric profile of the molecule, which in turn affects its reactivity and interaction with biological targets. The 2,4-dimethyl substitution on the phenyl ring of the title compound is a key feature.

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents. Electron-donating groups, such as methyl and methoxy, generally activate the ring towards electrophilic substitution and can influence the molecule's metabolic profile and receptor-binding interactions. Conversely, electron-withdrawing groups like fluorine or nitro groups deactivate the ring.

In a study of 4-aryl-4-oxobutanoate analogs as inhibitors of kynurenine-3-hydroxylase, the nature and position of substituents on the phenyl ring were critical for biological activity. The study explored a range of substituents, providing clear SAR insights. For example, introducing halogen substituents like fluorine and chlorine at the meta-position of the phenyl ring was shown to be favorable for inhibitory activity. Specifically, compounds like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate were identified as potent inhibitors. This highlights that both electronic effects (the high electronegativity of halogens) and positional effects are crucial for molecular recognition by the enzyme.

The following table summarizes the impact of different substituents on the biological activity of related 4-aryl-4-oxobutanoate derivatives.

| Substituent on Phenyl Ring | Position | Effect on Biological Activity |

| 3-Chloro | Meta | Potent inhibitory activity |

| 3-Fluoro | Meta | Potent inhibitory activity |

| Unsubstituted | - | Serves as a baseline for comparison |

| Methyl | Ortho, Para | Can increase lipophilicity and alter binding |

| Methoxy | Ortho, Para | Can act as a hydrogen bond acceptor |

This table is generated based on principles of medicinal chemistry and findings from related compound series.

Modifications at the Keto Position and their Effects on Molecular Recognition and Functional Properties

The ketone carbonyl group at the 4-position is a key functional feature, acting as a hydrogen bond acceptor and a reactive site for chemical modification. Altering this group can profoundly affect the molecule's shape, polarity, and ability to interact with biological targets.

One common modification is the reaction of the ketone with hydrazine (B178648) or its derivatives to form hydrazones. This transformation is often facile, as the ketone carbonyl can be more reactive than an ester carbonyl. In one study, the reaction of a keto-ester with hydrazine hydrate (B1144303) resulted in the preferential formation of a hydrazone at the keto position, leaving the ester group intact. mdpi.com This indicates the higher electrophilicity of the ketone. Such a modification replaces the oxygen atom with a larger, more complex nitrogen-containing group, which can alter binding modes by introducing new hydrogen bond donor capabilities and steric bulk.

Another potential modification is the reduction of the ketone to a secondary alcohol. This changes the geometry at this position from trigonal planar to tetrahedral and converts a hydrogen bond acceptor into a hydrogen bond donor. This change can be beneficial for activity; for example, reducing the ketone in an aldisine derivative was shown to enhance its biological activity. mdpi.com

Furthermore, the keto-acid functionality of the parent acid can react with binucleophiles like diamines. This reaction proceeds through the ketone, leading to the formation of complex bicyclic heterocyclic systems such as pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net This demonstrates that the keto group is a versatile handle for constructing more complex molecular architectures with potentially novel functional properties.

Exploration of Heterocyclic Analogs Derived from the 4-Oxobutanoate (B1241810) Scaffold

The 4-oxobutanoate scaffold, being a γ-keto ester, is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. These transformations often lead to molecules with completely different biological profiles.

The 1,3-relationship between the keto group and the ester carbonyl (in its enol form) makes the 4-oxobutanoate scaffold an ideal precursor for synthesizing pyrazoles. This is typically achieved through a condensation reaction with hydrazine or substituted hydrazines. The reaction proceeds via initial formation of a hydrazone at the keto position, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring. The regioselectivity of the ring closure can be influenced by the reaction conditions and the substitution pattern of the starting materials. The synthesis of pyrazole derivatives is a robust and widely used strategy in medicinal chemistry to create compounds with anti-inflammatory, analgesic, and other therapeutic properties.

The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals. The 4-oxobutanoate framework can be utilized to construct piperidine derivatives, although the pathway is less direct than for pyrazoles. A common strategy involves reductive amination of the ketone. The ketone can react with an amine (such as ammonia (B1221849) or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride) to form an amino acid derivative. Subsequent intramolecular cyclization via lactamization would lead to a piperidone (a cyclic amide), which can be further reduced to the corresponding piperidine. This multi-step synthesis allows for the introduction of diversity at the nitrogen atom and other positions of the ring, making it a valuable strategy for building libraries of potential drug candidates.

Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases. The β-keto ester functionality within the 4-oxobutanoate structure is a classic starting point for pyrimidine (B1678525) synthesis, most notably through reactions like the Biginelli reaction. This involves a one-pot cyclocondensation of the β-keto ester, an aldehyde, and urea (B33335) or thiourea. The reaction constructs the dihydropyrimidine (B8664642) core, which can be subsequently oxidized to the aromatic pyrimidine. This synthetic route is highly efficient for creating a diverse range of substituted pyrimidines, which are often explored as bioisosteres of other functional groups or as core scaffolds for kinase inhibitors and other targeted therapies.

Design Principles for Modulating Pharmacophores and Molecular Interactions

The chemical scaffold of Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, a γ-ketoester, presents multiple points for structural modification to fine-tune its pharmacodynamic and pharmacokinetic properties. The core structure consists of a 2,4-dimethylphenyl group attached to a four-carbon chain containing a ketone and an ethyl ester. Structure-activity relationship (SAR) studies on analogous 4-aryl-4-oxobutanoic acid derivatives provide valuable insights into the design principles for modulating the pharmacophoric features and molecular interactions of this class of compounds.

The primary pharmacophoric elements of this compound can be identified as:

An aromatic hydrophobic region: The 2,4-dimethylphenyl group.

A ketone carbonyl group: A potential hydrogen bond acceptor.

An ethyl ester group: Influencing solubility, metabolism, and potential hydrogen bond interactions.

A flexible aliphatic chain: Allowing for conformational adaptability within a binding site.

Systematic modulation of these features is crucial for optimizing the compound's interaction with a biological target.

Modulating the Aromatic Moiety

The substitution pattern on the aromatic ring is a critical determinant of biological activity. In studies of related 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides as cholinesterase inhibitors, it was found that alkyl substitution on the aroyl moiety is a requisite for inhibitory activity. This suggests that the hydrophobic pockets in the active site of the enzyme accommodate these substitutions, and the presence of a hydrophobic group in proximity to a hydrogen bond acceptor can favorably influence the potency of the inhibitor.

For this compound, the two methyl groups at positions 2 and 4 of the phenyl ring likely serve to enhance hydrophobic interactions within a target's binding pocket. The strategic placement of these methyl groups can also influence the torsional angle between the phenyl ring and the butanoyl chain, which can be a key factor in achieving an optimal binding conformation.

Table 1: Impact of Aryl Substitution on a Hypothetical Receptor Interaction

| Substitution Pattern | Predicted Interaction Type | Potential Impact on Activity |

| 2,4-dimethyl (as in the parent compound) | Enhanced hydrophobic interactions | Increased binding affinity |

| Unsubstituted phenyl | Baseline hydrophobic interaction | Potentially lower activity |

| Electron-withdrawing groups (e.g., -Cl, -F) | Altered electronic properties, potential for halogen bonding | May increase binding affinity and/or selectivity |

| Electron-donating groups (e.g., -OCH3) | Altered electronic properties, potential for hydrogen bonding | May influence binding mode and selectivity |

| Bulky substituents (e.g., -t-butyl) | Steric hindrance or enhanced hydrophobic packing | Could either decrease or increase activity depending on the binding site topology |

Modifying the Keto-Ester Backbone

The γ-ketoester functionality is another key area for modulation. The ketone's carbonyl oxygen can act as a crucial hydrogen bond acceptor, anchoring the ligand within the receptor's active site. The ethyl ester group, while also capable of hydrogen bond interactions, primarily influences the compound's solubility and metabolic stability.

In the context of kynurenine-3-hydroxylase inhibitors, both the ester and the corresponding carboxylic acid of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids demonstrated potent activity. This indicates that for certain targets, the ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Altering the ester group (e.g., from ethyl to methyl or a larger alkyl group) can modulate the rate of this hydrolysis and affect the compound's pharmacokinetic profile.

Table 2: Potential Effects of Modifying the Keto-Ester Moiety

| Modification | Rationale | Predicted Outcome |

| Conversion of the ethyl ester to a carboxylic acid | Increase polarity and potential for stronger hydrogen bonding | Altered solubility and potentially increased potency if the acid is the active form |

| Introduction of unsaturation in the butanoyl chain | Induce rigidity and defined geometry | May lead to a more favorable binding conformation and increased potency |

| Modification of the ester alkyl group | Modulate solubility and metabolic stability | Improved pharmacokinetic properties |

| Replacement of the ketone with other functional groups | Explore different binding interactions | May lead to altered selectivity or a different biological target |

Structure-Based Design and Molecular Interactions

Computational methods such as molecular docking can provide further insights into the specific molecular interactions governing the binding of this compound analogs to their targets. For instance, in the development of Src kinase inhibitors, ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized and evaluated. Although all tested compounds showed moderate activity, variations in the aryl substituents led to differences in inhibitory potency, highlighting the sensitivity of the binding pocket to the electronic and steric properties of the ligand.

The design of effective analogs of this compound should therefore consider a multi-faceted approach. This includes optimizing the hydrophobic interactions of the dimethylphenyl ring, fine-tuning the electronic properties of the aryl moiety through substitution, and modulating the pharmacokinetic properties by altering the ester group. A thorough understanding of the target's three-dimensional structure would enable a more rational, structure-based design approach to maximize beneficial molecular interactions and achieve the desired biological effect.

Biological Activity Research: Mechanisms and Target Interactions

Investigation of Enzyme Interactions and Inhibition Mechanisms

The interaction of ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate and its analogs with specific enzymes has been a subject of scientific investigation, particularly focusing on targets relevant to infectious diseases.

IspH in Bacteria: Research has been conducted on a close structural analog, ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate, as an inhibitor of the enzyme IspH. nih.gov IspH is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, which is essential for the survival of most gram-negative bacteria but is absent in humans. nih.gov The study demonstrated that this analog, when delivered as an ester prodrug, could effectively inhibit IspH. nih.gov The inhibition of IspH prevents the conversion of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital building blocks for processes like cell wall synthesis and respiration in bacteria. nih.gov This targeted inhibition highlights a promising mechanism for antibacterial action. nih.gov

Cyclooxygenase-2, Anaplastic Lymphoma Kinase, and Histone Deacetylases: As of now, specific studies detailing the inhibitory activity of this compound against Cyclooxygenase-2 (COX-2), Anaplastic Lymphoma Kinase (ALK), or Histone Deacetylases (HDACs) are not extensively available in the public research domain. While inhibitors for these enzyme classes are widely studied for anti-inflammatory and anticancer applications, research has not specifically focused on this particular compound. clinpgx.orgnih.govnih.govnih.govnih.govnih.govnih.gov

Research on Receptor Binding Affinities and Associated Biological Pathways

Currently, there is limited published research specifically investigating the receptor binding affinities and the associated biological pathways for this compound.

Studies on Antimicrobial Properties and Underlying Modes of Action

The potential antimicrobial properties of this compound are primarily linked to the inhibition of the bacterial enzyme IspH, as investigated through its analog, ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate. nih.gov

The underlying mode of action involves the disruption of the MEP pathway, which is crucial for bacterial viability. nih.gov By targeting IspH, the compound effectively halts the production of essential isoprenoids, leading to bacterial death. nih.gov This strategy is part of a novel dual-acting immuno-antibiotic approach, where inhibiting IspH not only has a direct antibiotic effect but also leads to the accumulation of its substrate, HMBPP. nih.gov HMBPP is a potent activator of human Vγ9Vδ2 T-cells, a type of immune cell, thus mobilizing an immune response in addition to direct bacterial killing. nih.gov

Below is a table summarizing the antimicrobial mechanism.

| Target Enzyme | Pathway | Mechanism of Action | Result | Relevance |

|---|---|---|---|---|

| IspH | Methylerythritol Phosphate (MEP) Pathway | Inhibition of the conversion of HMBPP to IPP and DMAPP. nih.gov | Bacterial cell death and accumulation of HMBPP. nih.gov | Essential for most gram-negative bacteria; absent in humans. nih.gov |

Exploration of Potential Anticancer Activities and Cellular Pathways

Specific investigations into the potential anticancer activities of this compound, including its ability to induce apoptosis or cause cell cycle arrest, have not been detailed in available scientific literature.

Evaluation of Antioxidant and Free Radical Scavenging Capabilities

There is currently a lack of published studies specifically evaluating the antioxidant and free radical scavenging capabilities of this compound.

Investigation of Antiplatelet Activities and Related Biological Processes

Specific research on the antiplatelet activities of this compound and its effects on related biological processes is not currently available in the scientific literature.

Analysis of Cytotoxic Properties in Cellular Contexts

The following table summarizes the lack of available data for the cytotoxic activity of this compound against common cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | No data available | N/A |

| HeLa | Cervical Cancer | No data available | N/A |

| A549 | Lung Cancer | No data available | N/A |

| HepG2 | Liver Cancer | No data available | N/A |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. The table indicates that no such data has been published for the specified compound.

Impact on Neurotransmitter Levels and Associated Neurological Research Pathways

Similarly, an extensive search of neurological and pharmacological research databases yields no studies on the impact of this compound on neurotransmitter levels or any associated neurological research pathways. There is currently no scientific information available regarding the interaction of this compound with any components of the central or peripheral nervous system. Research has not been conducted to determine if this compound can modulate the synthesis, release, reuptake, or degradation of key neurotransmitters such as dopamine, serotonin, acetylcholine, GABA, or glutamate.

The table below illustrates the absence of research findings concerning the effect of this compound on various neurotransmitter systems.

| Neurotransmitter System | Observed Effect | Target Receptors/Enzymes | Reference |

|---|---|---|---|

| Dopaminergic | No data available | No data available | N/A |

| Serotonergic | No data available | No data available | N/A |

| Cholinergic | No data available | No data available | N/A |

| GABAergic | No data available | No data available | N/A |

| Glutamatergic | No data available | No data available | N/A |

This table highlights the complete lack of published research into the neuropharmacological profile of this compound.

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate belongs to a class of compounds known as β-aroylpropionates, which are widely recognized as valuable synthons in organic chemistry. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The reactivity of these functional groups can be selectively targeted to build intricate carbon skeletons.

The synthetic utility of related ketoesters is well-documented. For instance, various ketoesters are key intermediates in the total synthesis of natural products. nih.gov Their electrophilic keto group is a reactive site for various key reactions such as aldol (B89426) additions, carbonyl ene reactions, and Mannich reactions. nih.gov The general reactivity of β-keto esters as important synthons is due to the presence of both electrophilic and nucleophilic sites, making them core building blocks in complex medicinal compounds.

Research has shown that γ-aryl-β-ketoesters can be synthesized through various methods, including those involving aryne intermediates generated by C-C bond cleavage. This highlights the accessibility of this class of compounds for further synthetic manipulations. The versatility of these intermediates is further demonstrated by their use in enantioconvergent arylation reactions to produce complex tertiary glycolates.

Table 1: Examples of Reactions Utilizing Ketoester Intermediates

| Reaction Type | Ketoester Derivative | Product Class | Reference |

| Intramolecular Carbonyl-ene Reaction | α-ketoester | Highly substituted cyclopentanol | nih.gov |

| Tsuji–Trost reaction | α-ketoester | Piperidine (B6355638) derivatives | nih.gov |

| Zinc Carbenoid Mediated Chain Extension | β-keto ester | β-substituted γ-keto esters |

Utility as Building Blocks for the Construction of Heterocyclic Compounds

One of the most significant applications of this compound and related 4-aryl-4-oxobutanoic acid derivatives is in the synthesis of heterocyclic compounds. These cyclic structures are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The reaction of 4-aryl-4-oxobutanoic acids with binucleophiles is a common strategy for constructing fused heterocyclic systems. For example, their reaction with aliphatic N,N-diamines leads to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net These reactions proceed through the formation of amide intermediates followed by cyclization. researchgate.net

Furthermore, aryl ketoesters are valuable precursors for the synthesis of pyridazinones, a class of six-membered heterocyclic compounds with a wide range of biological activities. The synthesis of pyridazine (B1198779) derivatives can be achieved through various cyclization reactions of appropriate precursors, which can be derived from ketoesters. organic-chemistry.orgnih.gov The reaction of ethyl 4,4-difluoro-4-phenoxyacetoacetate, a related ketoester, has been studied as a precursor to new heterocyclic compounds, including pyrimidines, benzodiazepines, quinolones, and pyrazolopyridines. nih.gov This demonstrates the broad applicability of ketoesters in generating diverse heterocyclic scaffolds. nih.gov

Table 2: Heterocyclic Systems Synthesized from Aryl Oxobutanoate Derivatives

| Precursor | Reagent | Heterocyclic Product | Reference |

| 4-aryl-4-oxobutanoic acids | Aliphatic N,N-diamines | Pyrroloimidazolones, Pyrrolopyrimidinones | researchgate.net |

| 1,3-dicarbonyl compounds and methyl ketones | - | 3,6-diarylpyridazines, 6-arylpyridazin-3-ones | organic-chemistry.org |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Phosphorus oxychloride | Chloropyridazine derivatives | nih.gov |

| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | o-phenylenediamine | 1,3-dihydro-1,5-benzodiazepin-2-one derivatives | nih.gov |

Contributions to the Development of Novel Polymers and Materials with Specific Properties

While specific research on the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the functional groups present in the molecule suggest its potential as a monomer or a modifying agent in the development of new polymers. The ketone and ester functionalities can participate in various polymerization reactions or be used to introduce specific properties to a polymer backbone. For instance, the ester group could undergo transesterification to be incorporated into polyester (B1180765) chains.

The general class of esters is widely used in the synthesis of polymers. For example, various esters are used in the production of flame-retardant polymer compositions. Although not directly related to the target compound, this illustrates the potential for functionalized esters in materials science.

Applications in Analytical Chemistry as Calibration Standards and Reagents for Substance Identification and Quantification

In analytical chemistry, well-characterized pure compounds are essential as reference standards for the identification and quantification of substances in various matrices. While there is no specific documentation found for this compound as a commercial calibration standard, compounds of similar structure, such as substituted acetophenones, are used for this purpose.

Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and traceability of analytical measurements. greyhoundchrom.com These standards are used in a wide range of chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). Given its stable structure and defined chemical properties, this compound could potentially be synthesized in high purity and used as a reference standard in analytical methods developed for compounds with similar structural motifs.

Strategic Importance in the Production of Fine Chemicals and Agrochemicals

The structural motif of an aryl ketone connected to a butanoate chain is found in various biologically active molecules, suggesting the strategic importance of this compound as an intermediate in the synthesis of fine chemicals and agrochemicals.

For example, a study on the synthesis of new 1,3,4-oxadiazole (B1194373) thioether compounds with pesticidal activity utilized ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material. nih.gov This highlights the utility of ketoesters in the synthesis of agrochemicals. The resulting compounds showed good fungicidal activity against certain plant pathogens. nih.gov This suggests that this compound could serve as a valuable building block for the synthesis of new agrochemicals with potentially desirable biological activities.

Furthermore, esters are widely used in the synthesis of flavor and fragrance compounds, which are a significant class of fine chemicals. nih.gov The specific structural features of this compound could be explored for the development of new fragrance or flavor ingredients.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

The compound can be synthesized via Knoevenagel condensation between 2,4-dimethylbenzaldehyde and ethyl acetoacetate, followed by hydrolysis and decarboxylation. Key parameters include:

- Base selection : Sodium ethoxide (NaOEt) or piperidine as catalysts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Temperature control : Maintain 80–100°C to minimize side reactions like over-condensation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Yields typically range from 70–82%, influenced by stoichiometric ratios and workup efficiency .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR :

- ¹H NMR : Aromatic protons (2,4-dimethylphenyl) appear as doublets at δ 6.8–7.2 ppm, while the ketone (C=O) adjacent to the ester group shifts the α-CH₂ to δ 2.8–3.2 ppm .

- ¹³C NMR : The carbonyl carbons (ester and ketone) resonate at δ 170–175 ppm and δ 195–200 ppm, respectively .

- FT-IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirms functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>98%) and retention time consistency .

Q. How does the steric effect of the 2,4-dimethylphenyl group influence reactivity in nucleophilic substitutions?

The ortho-methyl groups introduce steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butoxide). For example:

- Substitution reactions with amines require elevated temperatures (80–120°C) and polar solvents (DMSO) to overcome steric barriers .

- Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the para position due to steric blocking at ortho sites .

Comparative studies with non-methylated analogs show a 30–50% decrease in reaction rates for methylated derivatives .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) identify electrophilic attack sites:

- Frontier Molecular Orbitals (FMOs) : The ketone group exhibits the highest electron density (LUMO), making it the primary site for nucleophilic additions .

- Steric Maps : Molecular mechanics models reveal steric bulk at the 2,4-dimethylphenyl group, directing reactions toward the less hindered ketone moiety .

Experimental validation via X-ray crystallography (e.g., similar structures in ) confirms computational predictions.

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic Stability : Check for rapid ester hydrolysis in vivo (e.g., plasma esterases), which may deactivate the compound, unlike in vitro assays .

- Solubility Limitations : Poor aqueous solubility (logP ~3.5) may reduce bioavailability. Use co-solvents (e.g., PEG-400) or nanoformulations to enhance delivery .

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., 4-(2,4-dimethylphenyl)-4-oxobutanoic acid) that may contribute to observed effects .